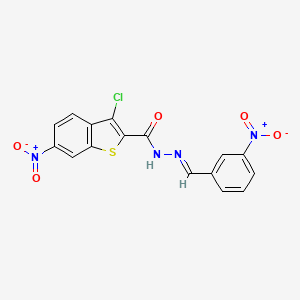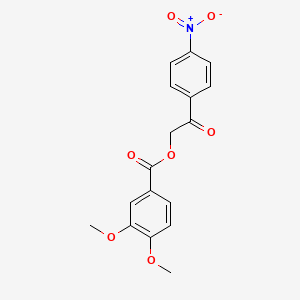![molecular formula C16H15N3O4 B5886159 3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.
Wirkmechanismus
3-nitro-N-[3-(propionylamino)phenyl]benzamide exerts its inhibitory effect on chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change that prevents the channel from opening and conducting chloride ions. The exact mechanism of 3-nitro-N-[3-(propionylamino)phenyl]benzamide binding to chloride channels is not fully understood, but it is thought to involve interactions with both hydrophobic and polar residues on the channel protein.
Biochemical and Physiological Effects:
3-nitro-N-[3-(propionylamino)phenyl]benzamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion transport. 3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been shown to affect intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high potency and specificity for chloride channels. This allows researchers to selectively inhibit chloride channels without affecting other ion channels or transporters. However, one limitation of 3-nitro-N-[3-(propionylamino)phenyl]benzamide is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions. Careful dose-response studies are required to determine the optimal concentration of 3-nitro-N-[3-(propionylamino)phenyl]benzamide for each experiment.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of chloride channels, which could be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of chloride channels in cancer progression and metastasis, and the potential use of 3-nitro-N-[3-(propionylamino)phenyl]benzamide as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of 3-nitro-N-[3-(propionylamino)phenyl]benzamide binding to chloride channels and its downstream effects on intracellular signaling pathways.
Synthesemethoden
The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitro-N-propionylbenzamide. This compound is then reacted with 3-aminophenol to produce 3-nitro-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-[3-(propionylamino)phenyl]benzamide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, calcium-activated chloride channels, and volume-regulated anion channels. 3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been used to investigate the role of chloride channels in various physiological and pathological processes, such as airway surface liquid regulation, smooth muscle contraction, and tumor growth.
Eigenschaften
IUPAC Name |
3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-15(20)17-12-6-4-7-13(10-12)18-16(21)11-5-3-8-14(9-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVPXAQZGRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[3-(propanoylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)
